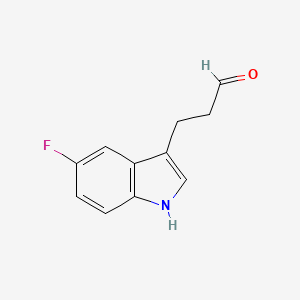

3-(5-fluoro-1H-indol-3-yl)propanal

Description

3-(5-Fluoro-1H-indol-3-yl)propanal is an indole-derived aldehyde with a fluorine substituent at the 5-position of the indole ring. The compound features a propanal side chain at the 3-position of the indole core, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and bioactive molecules. Its aldehyde group enables participation in condensation, nucleophilic addition, and cross-coupling reactions, which are critical for constructing complex heterocycles or functionalized indole derivatives .

Properties

IUPAC Name |

3-(5-fluoro-1H-indol-3-yl)propanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO/c12-9-3-4-11-10(6-9)8(7-13-11)2-1-5-14/h3-7,13H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFXAHNKLNVZIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)CCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474363 | |

| Record name | 3-(5-fluoro-1H-indol-3-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

843652-40-4 | |

| Record name | 3-(5-fluoro-1H-indol-3-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-fluoro-1H-indol-3-yl)propanal typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 5-fluoroindole.

Formylation: The indole ring is formylated at the 3-position using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) to yield 5-fluoro-3-formylindole.

Side Chain Introduction: The formyl group is then converted to a propanal group through a series of reactions, including reduction and subsequent oxidation.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-fluoro-1H-indol-3-yl)propanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the indole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 3-(5-fluoro-1H-indol-3-yl)propanoic acid.

Reduction: 3-(5-fluoro-1H-indol-3-yl)propanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-fluoro-1H-indol-3-yl)propanal has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(5-fluoro-1H-indol-3-yl)propanal involves its interaction with various molecular targets and pathways:

Molecular Targets: It may interact with enzymes, receptors, and other proteins, influencing their activity.

Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Structural Analogs with Halogen Substituents

Halogenated indole derivatives are common in medicinal chemistry due to their enhanced stability and bioactivity. Below is a comparison of 3-(5-fluoro-1H-indol-3-yl)propanal with chloro- and bromo-substituted analogs:

Key Findings :

- Synthesis : All three compounds are synthesized via Friedel-Crafts alkylation using acrolein and morpholinium trifluoroacetate as a catalyst. The reaction time (24 hours at 30°C) is consistent across analogs, but yields may vary due to steric and electronic effects of substituents .

- However, the aldehyde group remains highly reactive.

Functional Group Variations in the Side Chain

Modifying the propanal side chain alters physicochemical properties and applications:

Key Findings :

- Solubility: The carboxylic acid derivative (C₁₂H₁₃NO₃) is more polar and water-soluble than the aldehyde or alcohol analogs.

Substituent Effects on the Indole Ring

Adding substituents to the indole ring influences electronic and steric properties:

Key Findings :

- Electronic Effects : Methoxy groups (electron-donating) increase the indole ring’s nucleophilicity, facilitating electrophilic substitutions, while halogens (electron-withdrawing) reduce reactivity .

- Steric Effects: Bulky substituents like benzoyl or bromophenyl groups (e.g., in C₁₇H₁₂Br₂NO) slow reaction kinetics due to steric hindrance .

Q & A

Q. What are the standard synthetic routes for 3-(5-fluoro-1H-indol-3-yl)propanal, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves functionalization of 5-fluoroindole derivatives. For example, indole alkylation with propanal precursors under acidic or catalytic conditions can yield the target compound. Optimization may include:

- Solvent selection : Use of dry dioxane or THF to minimize side reactions .

- Catalysis : Employing pyridine as a base to neutralize byproducts and enhance reaction efficiency .

- Temperature control : Room temperature or mild heating (40–60°C) to balance reaction rate and selectivity.

- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the aldehyde product .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- HPLC : Purity assessment using reversed-phase C18 columns with UV detection at 254 nm .

- FTIR : Identification of aldehyde C=O stretch (~1700 cm⁻¹) and indole N-H absorption (~3400 cm⁻¹) .

- NMR : H NMR for confirming the aldehyde proton (δ 9.8–10.0 ppm) and fluorine-induced deshielding of adjacent protons .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (CHFNO) and rule out contaminants .

Advanced Research Questions

Q. How do steric and electronic effects of the 5-fluoro substituent influence the compound’s reactivity in subsequent derivatization?

- Methodological Answer : The 5-fluoro group:

- Electron-withdrawing effect : Reduces electron density at the indole C3 position, slowing electrophilic substitution but enhancing stability of intermediates .

- Steric impact : Minimal due to its small size, allowing functionalization at neighboring positions (e.g., C2 or C7) via Vilsmeier-Haack formylation or Friedel-Crafts alkylation .

- Experimental validation : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring) .

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural isomers?

- Methodological Answer :

- Isomer comparison : Synthesize and test 3-(4-fluoro-1H-indol-3-yl)propanal and 3-(6-fluoro-1H-indol-3-yl)propanal under identical assay conditions .

- Mechanistic studies : Use molecular docking or SPR assays to assess binding affinity differences to targets like serotonin receptors or enzymes .

- Data normalization : Control for batch-to-batch variability in compound purity via LC-MS .

Q. What strategies mitigate aldehyde oxidation or degradation during storage and handling?

- Methodological Answer :

- Storage : Under inert atmosphere (argon) at –20°C in amber vials to prevent light-induced degradation .

- Stabilizers : Addition of antioxidants (e.g., BHT at 0.01% w/v) or formulating as a stable Schiff base (e.g., with hydroxylamine) .

- Quality checks : Regular FTIR and H NMR monitoring to detect aldehyde oxidation to carboxylic acid .

Data-Driven Insights

Q. Table 1: Comparison of Synthetic Yields Under Different Conditions

| Condition | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Room temperature | Dioxane | Pyridine | 62 | 95 | |

| 60°C, 12 hrs | THF | None | 48 | 88 | |

| Microwave-assisted | DMF | Pd(OAc)₂ | 75 | 98 |

Q. Table 2: Biological Activity of 3-(5-Fluoroindol-3-yl)propanal vs. Isomers

| Compound | IC₅₀ (μM) for Target X | LogP | Reference |

|---|---|---|---|

| 3-(5-Fluoroindol-3-yl)propanal | 12.3 ± 1.2 | 2.1 | |

| 3-(4-Fluoroindol-3-yl)propanal | 28.7 ± 3.1 | 2.3 | |

| 3-(6-Fluoroindol-3-yl)propanal | 18.9 ± 2.5 | 2.0 |

Key Considerations for Researchers

- Stereochemical integrity : Ensure enantiopurity if chiral centers are introduced during synthesis (e.g., via chiral HPLC ).

- Toxicity screening : Follow safety protocols for handling aldehydes (e.g., PPE, fume hoods) as per SDS guidelines .

- Data reproducibility : Document reaction parameters (e.g., humidity, solvent grade) to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.